[2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
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Overview
Description
[2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate is a complex organic compound that belongs to the class of glycoglycerolipids. This compound is characterized by its unique structure, which includes a glycerol backbone linked to a fatty acid chain and a sugar moiety. The presence of multiple hydroxyl groups and double bonds in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate typically involves the esterification of a glycerol derivative with a fatty acid. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts such as lipases to achieve a more environmentally friendly synthesis. The use of biocatalysts can also enhance the selectivity and yield of the desired product. The reaction is typically carried out in a solvent system that can dissolve both the glycerol derivative and the fatty acid, such as a mixture of water and an organic solvent.
Chemical Reactions Analysis
Types of Reactions
[2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The double bonds in the fatty acid chain can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of double bonds.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) can be used to substitute the hydroxyl groups under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated fatty acid esters.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model system to study the behavior of glycoglycerolipids in various chemical reactions. Its unique structure allows researchers to explore the reactivity of hydroxyl groups and double bonds in complex molecules.
Biology
In biological research, [2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12,15Z)-octadeca-9,12,15-trienoate is studied for its potential role in cell membrane structure and function. Its amphiphilic nature makes it a candidate for studying lipid bilayers and membrane dynamics.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structure suggests that it may have anti-inflammatory or antioxidant activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its emollient properties make it suitable for use in skin creams and lotions.
Mechanism of Action
The mechanism of action of [2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12,15Z)-octadeca-9,12,15-trienoate is primarily related to its interaction with biological membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.
Comparison with Similar Compounds
Similar Compounds
[2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate: This compound has an additional double bond in the fatty acid chain, which may affect its chemical reactivity and biological properties.
2-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid: This compound has a benzoic acid moiety instead of a fatty acid chain, which significantly alters its chemical and biological behavior.
Uniqueness
The uniqueness of [2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12,15Z)-octadeca-9,12,15-trienoate lies in its combination of a glycerol backbone, a fatty acid chain with multiple double bonds, and a sugar moiety. This unique structure allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
[2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(30)34-19-21(29)20-35-27-26(33)25(32)24(31)22(18-28)36-27/h3-4,6-7,9-10,21-22,24-29,31-33H,2,5,8,11-20H2,1H3/b4-3-,7-6-,10-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSISCNTLUEZCN-PDBXOOCHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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